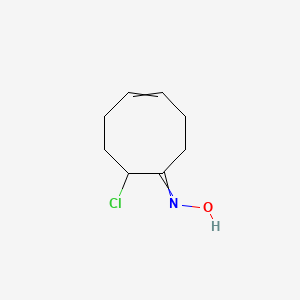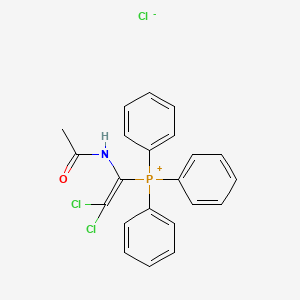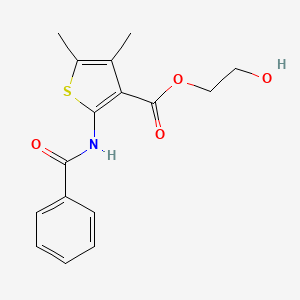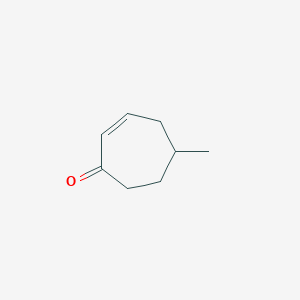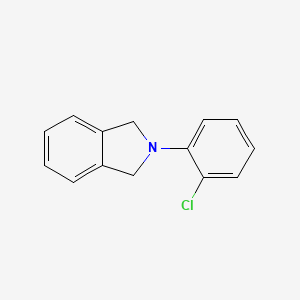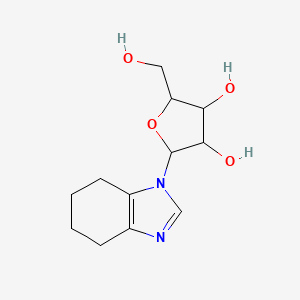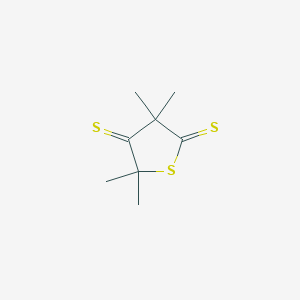
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- typically involves the reaction of specific thiophene derivatives with sulfur sources under controlled conditions. One common method includes the reaction of 3,3,5,5-tetramethyl-2,4-dithione with elemental sulfur in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity to various targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
CAS-Nummer |
74835-37-3 |
|---|---|
Molekularformel |
C8H12S3 |
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
3,3,5,5-tetramethylthiolane-2,4-dithione |
InChI |
InChI=1S/C8H12S3/c1-7(2)5(9)8(3,4)11-6(7)10/h1-4H3 |
InChI-Schlüssel |
ZHCIQTJXVSMVAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=S)C(SC1=S)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


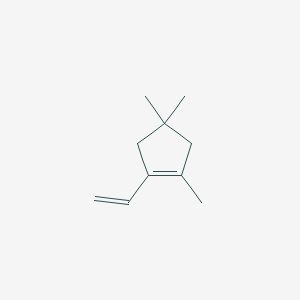
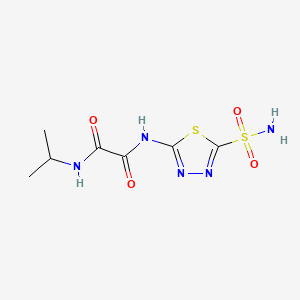


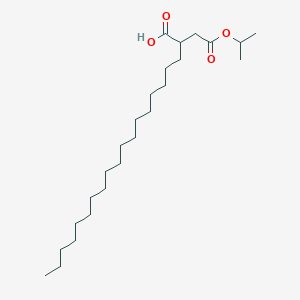
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
